

# Physicochemical properties and solubility of Amtolmetin Guacil

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## Compound of Interest

Compound Name: Amtolmetin Guacil

Cat. No.: B1667267

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An In-depth Technical Guide on the Physicochemical Properties and Solubility of **Amtolmetin Guacil**

## Introduction

**Amtolmetin Guacil** is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic, anti-inflammatory, and antipyretic properties.[1] It is a non-acidic prodrug of tolmetin, designed to reduce the gastrointestinal toxicity often associated with traditional NSAIDs.[2][3] Following oral administration, **Amtolmetin Guacil** is metabolized into its active form, tolmetin, which is responsible for its primary therapeutic effects.[4] This guide provides a detailed overview of the physicochemical properties and solubility of **Amtolmetin Guacil**, intended for researchers, scientists, and professionals in drug development.

## Physicochemical Properties

The fundamental physicochemical characteristics of **Amtolmetin Guacil** are summarized in the table below. These properties are crucial for understanding the drug's behavior in biological systems and for the formulation of dosage forms.

Property	Value	Source
Molecular Formula	C <sub>24</sub> H <sub>24</sub> N <sub>2</sub> O <sub>5</sub>	[5]
Molecular Weight	420.465 g/mol	[2]
Appearance	White, needle-shaped crystal	[5]
Melting Point	116-119 °C	[5]
Boiling Point	663.3 °C at 760 mmHg	[5]
Density	1.19 g/cm <sup>3</sup>	[5]
pKa (Strongest Acidic)	3.48	[6]
pKa (Strongest Basic)	-3.2	[6]
LogP	1.62 - 3.22830	[5][6]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	5	[5]
Rotatable Bond Count	9	[5]
Polar Surface Area	86.63 Å <sup>2</sup>	[5]

## Solubility Profile

The solubility of a drug substance is a critical determinant of its absorption and bioavailability.

**Amtolmetin Guacil** is characterized by its limited solubility in aqueous media.

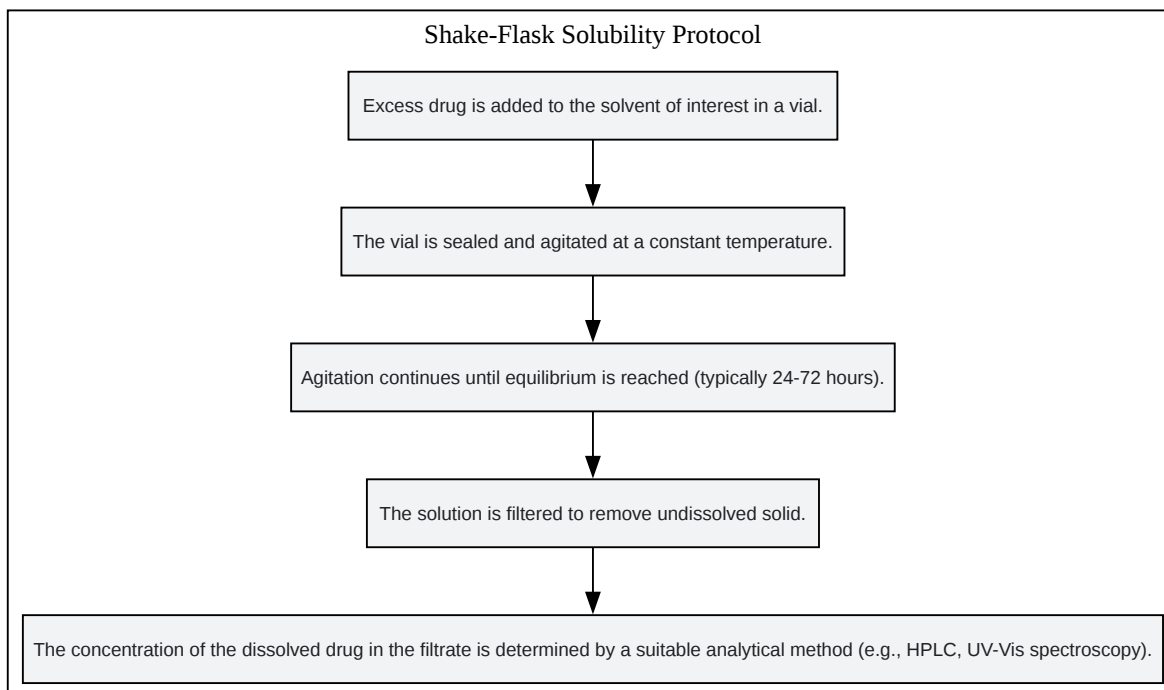
Solvent	Solubility	Source
Water	Practically insoluble	<a href="#">[7]</a>
DMSO	Slightly soluble	<a href="#">[5]</a>
Methanol	Slightly soluble	<a href="#">[5]</a> <a href="#">[8]</a>
Ethanol	Slightly soluble	<a href="#">[7]</a>
Acetone	Slightly soluble	<a href="#">[7]</a>
Chloroform	Slightly soluble	<a href="#">[7]</a>
Ethyl Acetate	Slightly soluble	<a href="#">[7]</a>
Benzene	Slightly soluble	<a href="#">[7]</a>
Petroleum Ether	Practically insoluble	<a href="#">[7]</a>

## Experimental Protocols

While the provided search results list the physicochemical properties of **Amtolmetin Guacil**, they do not detail the specific experimental protocols used for their determination. The following are general methodologies commonly employed in pharmaceutical sciences for evaluating such properties.

### Solubility Determination (Shake-Flask Method)

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

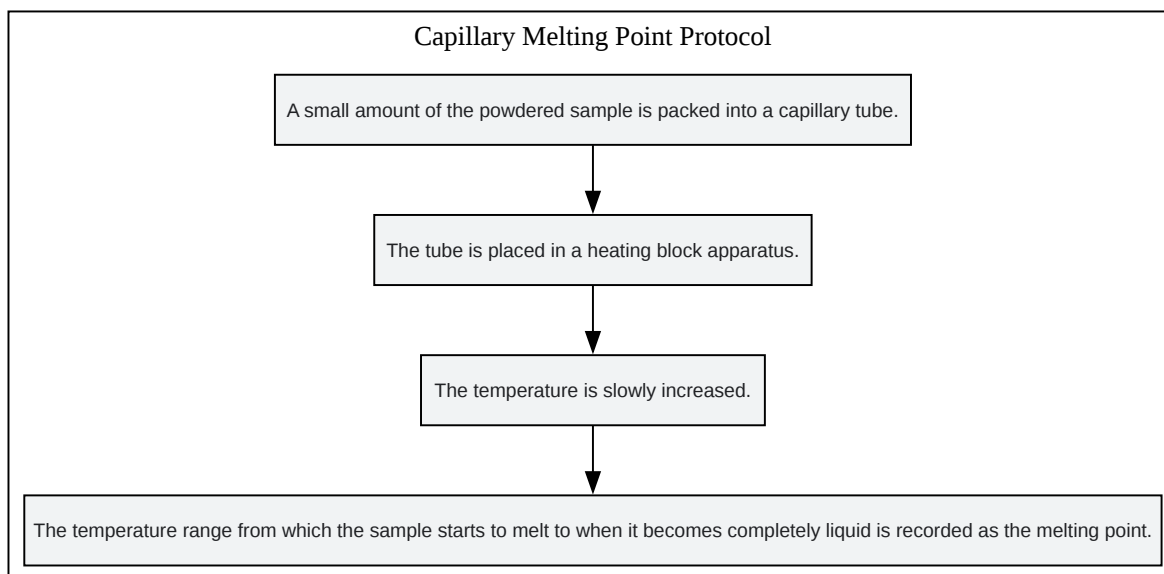


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Caption: General workflow for shake-flask solubility determination.

### Melting Point Determination (Capillary Method)

The melting point is often determined using a capillary melting point apparatus.



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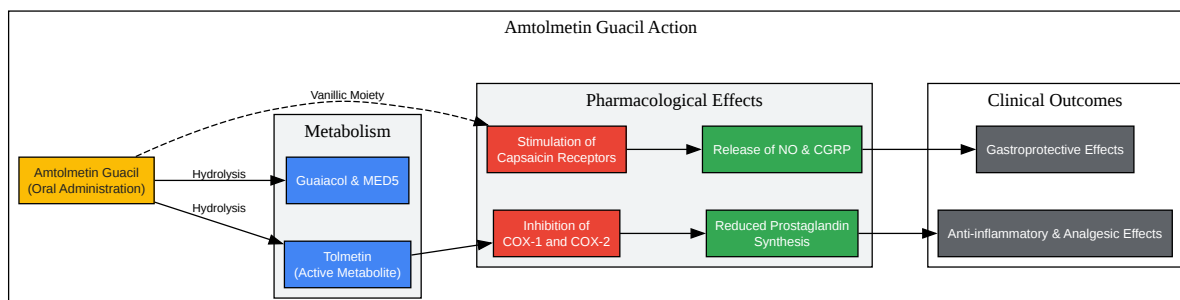
Caption: General workflow for capillary melting point determination.

## Mechanism of Action

**Amtolmetin Guacil** functions as a prodrug with a multifaceted mechanism of action that combines the anti-inflammatory effects of traditional NSAIDs with unique gastroprotective properties.[3][4]

### Pharmacological Pathway

Upon oral administration, **Amtolmetin Guacil** undergoes hydrolysis to form its active metabolite, tolmetin, and other byproducts.[2] Tolmetin is a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation and pain.[4][9] Uniquely, the guacil moiety of the parent molecule is believed to confer gastroprotective effects by stimulating capsaicin receptors and promoting the release of nitric oxide (NO) and calcitonin gene-related peptide (CGRP).[1][10]



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Caption: Mechanism of action of **Amtolmetin Guacil**.

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